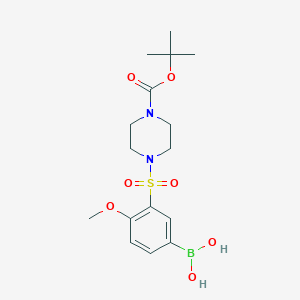

(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid

Overview

Description

“(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid” is a chemical compound with the molecular weight of 384.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25BN2O6S/c1-12-5-6-13 (17 (21)22)11-14 (12)26 (23,24)19-9-7-18 (8-10-19)15 (20)25-16 (2,3)4/h5-6,11,21-22H,7-10H2,1-4H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 384.26 . The compound should be stored in a refrigerated environment .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable player in the Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. The boronic acid moiety reacts with halide-containing compounds in the presence of a palladium catalyst to form biaryl structures, which are key frameworks in pharmaceuticals and agrochemicals .

Protodeboronation Studies

Protodeboronation refers to the removal of the boron group from boronic esters. This compound can undergo protodeboronation, which is a critical step in the synthesis of complex molecules. It’s used in the study of radical approaches to protodeboronation, expanding the toolbox for synthetic chemists in creating diverse molecular architectures .

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis. This compound, with its Boc-protected piperazine moiety, can be used in the synthesis of dipeptides, where it can act as a building block for the introduction of the piperazine structure into the peptide chain .

Development of Boronic Acid Ionic Liquids

Boronic acids are being explored for their potential to create novel ionic liquids. These ionic liquids have unique properties and can be used as solvents or catalysts in various chemical reactions. The tert-butoxycarbonyl group enhances the stability of these ionic compounds, making them more suitable for practical applications .

Safety and Hazards

Mechanism of Action

Boronic Acids

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, which makes them useful in the field of medicinal chemistry .

Piperazines

Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine itself is a valuable building block in the synthesis of many pharmaceuticals .

Tert-butoxycarbonyl (Boc) group

The Boc group is a protective group often used in organic synthesis. It is added to sensitive functional groups to prevent unwanted reactions from occurring during synthesis .

properties

IUPAC Name |

[4-methoxy-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O7S/c1-16(2,3)26-15(20)18-7-9-19(10-8-18)27(23,24)14-11-12(17(21)22)5-6-13(14)25-4/h5-6,11,21-22H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKELWGXKWWICSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)